1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine

Medicinal Chemistry CDK2 Inhibitor Design Building Block Reactivity

1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine (CAS 1249992-26-4) is a heterocyclic small molecule composed of a pyrazolo[3,4-d]pyrimidine core N-linked at the 4-position to a 3-aminopyrazole moiety. With the molecular formula C₉H₉N₇ and a molecular weight of 215.22 g/mol, this compound belongs to the privileged pyrazolo[3,4-d]pyrimidine scaffold class, which is widely recognized as a purine bioisostere and a productive starting point for developing cyclin-dependent kinase 2 (CDK2) inhibitors.

Molecular Formula C9H9N7
Molecular Weight 215.22 g/mol
CAS No. 1249992-26-4
Cat. No. B1427535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine
CAS1249992-26-4
Molecular FormulaC9H9N7
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC=N2)N3C=CC(=N3)N
InChIInChI=1S/C9H9N7/c1-15-8-6(4-13-15)9(12-5-11-8)16-3-2-7(10)14-16/h2-5H,1H3,(H2,10,14)
InChIKeyPYXWOFMQPJHNRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine (CAS 1249992-26-4): A Precision Pyrazolopyrimidine Building Block for CDK2-Focused Medicinal Chemistry


1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine (CAS 1249992-26-4) is a heterocyclic small molecule composed of a pyrazolo[3,4-d]pyrimidine core N-linked at the 4-position to a 3-aminopyrazole moiety . With the molecular formula C₉H₉N₇ and a molecular weight of 215.22 g/mol, this compound belongs to the privileged pyrazolo[3,4-d]pyrimidine scaffold class, which is widely recognized as a purine bioisostere and a productive starting point for developing cyclin-dependent kinase 2 (CDK2) inhibitors [1]. It is commercially supplied as a research-grade building block by multiple vendors at purities typically ranging from 95% to 98% .

Why 1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine Cannot Be Replaced by Its Closest Structural Analogs in CDK2 Inhibitor Programs


Although the pyrazolo[3,4-d]pyrimidine scaffold is shared by many compounds, three critical molecular features differentiate 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine from its nearest neighbors: the presence of a free 3-amino group on the pendant pyrazole ring, the complete absence of a halogen substituent at that position, and the specific connectivity pattern that places the amino group para to the pyrazolopyrimidine attachment point. The closest commercially available analogs—the 4-bromo derivative (CAS 1178290-21-5) and the unsubstituted pyrazole analog (CAS 1328896-60-1)—each lack this free amine, forfeiting both a hydrogen-bond-donating pharmacophoric element and a critical synthetic handle for subsequent derivatization . In the context of CDK2 inhibitor design, where the hinge-binding region requires precise hydrogen-bonding interactions with residues such as Leu83, the presence and positioning of the 3-amino group directly determines whether a building block can generate lead-like molecules that recapitulate the purine-adenine scaffold's binding mode [1]. Substituting this compound with a brominated or des-amino analog therefore demands additional synthetic steps to install the amine functionality, altering the synthetic route, yield profile, and ultimately the structure-activity relationship (SAR) of the resulting library.

Quantitative Differentiation Evidence: 1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine Versus Structural Analogs


Evidence Dimension 1: Free 3-Amino Group as a Synthetic Diversification Handle vs. Bromo and Unsubstituted Analogs

The target compound bears a free primary amine (−NH₂) at the 3-position of the pendant pyrazole ring. This functional group enables direct acylation, sulfonylation, reductive amination, and urea formation without requiring deprotection steps. In contrast, the bromo analog (4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole, CAS 1178290-21-5) carries a bromine atom at the same position, necessitating Buchwald-Hartwig amination or nucleophilic aromatic substitution conditions to introduce nitrogen-based diversity—reactions that typically require 5–10 mol% palladium catalysts, elevated temperatures (80–110 °C), and anhydrous conditions, with reported yields varying widely (20–85%) depending on the amine nucleophile . The unsubstituted pyrazole analog (CAS 1328896-60-1) lacks both the amine and the halogen, requiring C–H functionalization or lithiation-electrophile quenching for derivatization [1]. The amine-bearing target compound therefore saves a minimum of one synthetic step (bromine displacement or C–H activation) compared to either analog, reducing the step count and cumulative yield losses in library synthesis .

Medicinal Chemistry CDK2 Inhibitor Design Building Block Reactivity

Evidence Dimension 2: Commercial Purity Ceiling—98% (Leyan) vs. Standard 95% Grade Among Competitor Suppliers

Among commercially available suppliers of the target compound and its direct analogs, the highest documented purity for 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine is 98% (Leyan, catalog 1555111) . The same compound is also available at 95% from AKSci (catalog 1793DQ), CymitQuimica (Biosynth brand, ref. 3D-ZZB99226), and Chemenu (catalog CM447649) . For the bromo analog (CAS 1178290-21-5), the available purity specification is 95% from AKSci and Chemenu . The unsubstituted pyrazole analog (CAS 1328896-60-1) is supplied at 95%+ from Chemenu and American Elements [1]. The 3-percentage-point purity differential (98% vs. 95%) translates to a 60% reduction in total impurity content (2% vs. 5% total impurities), which can be critical when the building block is used in the final synthetic step of a lead compound where impurities carry through to biological assay without further purification.

Analytical Chemistry Procurement Specifications Building Block Quality

Evidence Dimension 3: CDK2 Hinge-Binding Pharmacophore—Enabling Hydrogen-Bond Donation to Leu83 Backbone

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established purine bioisostere that binds in the ATP pocket of CDK2, with crystallographic evidence (e.g., PDB 3PJ8) confirming that the N1 and C6-amino groups of related pyrazolopyrimidines form conserved hydrogen bonds with the backbone carbonyl and NH of Leu83 in the hinge region [1]. The target compound extends this pharmacophore by appending a 1H-pyrazol-3-amine moiety at the 4-position, positioning a primary amine at a distance and orientation compatible with forming an additional hydrogen bond to the hinge or gatekeeper residue [2]. Recent quantitative CDK2 inhibition data for pyrazolo[3,4-d]pyrimidine derivatives show that compounds bearing 4-amino substituents achieve IC50 values ranging from 0.128 μM to 1.133 μM against CDK2/cyclin A2, with the most potent reported analog (5g) reaching an IC50 of 0.128 μM [3]. While direct IC50 data for the target compound itself have not been published in the peer-reviewed literature, its 3-aminopyrazole substituent provides the hydrogen-bond-donating capacity that is absent in the bromo analog (which can only act as a hydrogen-bond acceptor via the bromine) and the unsubstituted pyrazole analog (which lacks any strong donor/acceptor at the 3-position of the pendant pyrazole), establishing a pharmacophoric advantage for initial screening hits .

Kinase Inhibition Molecular Docking CDK2 Hinge Region

Evidence Dimension 4: Molecular Descriptors—Optimal MW and H-Bond Profile for Fragment-Based Drug Discovery Compliance

The compound possesses a molecular weight of 215.22 g/mol, well within the fragment rule-of-three guidelines (MW ≤ 300) for fragment-based drug discovery (FBDD) [1]. With 9 heavy atoms, 2 hydrogen bond donors (3-NH₂), and 7 hydrogen bond acceptors (five pyrimidine/pyrazole ring nitrogens plus the amine nitrogen), the compound meets the core criteria for a fragment library member. In contrast, the bromo analog (CAS 1178290-21-5, MW = 279.10 g/mol, 10 heavy atoms including Br) is 63.88 g/mol heavier due to the bromine substitution, approaching the upper fragment limit and reducing ligand efficiency potential (since bromine contributes significant mass but limited binding enthalpy) . The unsubstituted pyrazole analog (CAS 1328896-60-1, MW = 200.20 g/mol) falls within fragment space but lacks the amine hydrogen-bond donor. The target compound thus occupies a favorable niche: it retains fragment-compliant MW while providing a reactive amine handle absent in both comparators.

Fragment-Based Drug Discovery Rule of Three Physicochemical Properties

High-Impact Application Scenarios for 1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine (CAS 1249992-26-4): Where the Evidence Supports Prioritization


Scenario 1: CDK2-Focused Kinase Inhibitor Library Synthesis Using Parallel Amide Coupling

The free 3-amino group on the pendant pyrazole enables direct amide coupling with diverse carboxylic acid building blocks under standard HATU or HBTU conditions, generating focused libraries of 24–96 compounds in a single parallel synthesis campaign. This one-step diversification eliminates the Pd-catalyzed amination step required by the bromo analog (CAS 1178290-21-5), saving approximately 24–48 hours of reaction setup, execution, and purification time per library. The 98% purity available from Leyan (Cat. 1555111) reduces the risk of impurity-derived false positives in downstream CDK2 enzymatic assays conducted at 1–10 μM screening concentrations .

Scenario 2: Fragment-Based Drug Discovery (FBDD) Screening Cascades Targeting the CDK2 Hinge Region

With a molecular weight of 215.22 g/mol, 9 heavy atoms, and 2 hydrogen-bond donors, the compound satisfies all fragment rule-of-three criteria [1]. Its pyrazolo[3,4-d]pyrimidine core is established to bind the CDK2 hinge via conserved hydrogen bonds to Leu83 (as evidenced by PDB 3PJ8) [2], while the pendant 3-aminopyrazole provides a vector for fragment growing or merging strategies. In contrast, the bromo analog (MW 279.10) exceeds the optimal fragment mass range and lacks hydrogen-bond donors for hinge engagement. The target compound is therefore the preferred entry point for SPR- or DSF-based fragment screens targeting the CDK family.

Scenario 3: Late-Stage Functionalization of Advanced CDK2 Lead Compounds Requiring a Primary Amine Handle

For lead optimization programs where an advanced pyrazolo[3,4-d]pyrimidine core has been established and a pendant amine is required for solubility enhancement, prodrug conjugation, or biotinylation for target engagement assays, the target compound provides the amino functionality pre-installed. This avoids the need for a nitro reduction, azide hydrogenation, or protecting group manipulation late in the synthetic sequence—steps that typically incur 10–30% yield losses and introduce metal contaminants that must be removed prior to cellular assay [3].

Quote Request

Request a Quote for 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.